Methyl 3-(3-Methylphenyl)oxirane-2-carboxylate
Overview
Description
Methyl 3-(3-Methylphenyl)oxirane-2-carboxylate: is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . It is categorized as an ester and is primarily used in research settings . The compound features an oxirane ring, which is a three-membered cyclic ether, and a carboxylate ester group, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-Methylphenyl)oxirane-2-carboxylate typically involves the reaction of 3-methylphenylacetic acid with an epoxidizing agent. One common method is the use of peracids, such as m-chloroperbenzoic acid, under controlled temperature conditions . The reaction proceeds through the formation of an epoxide intermediate, which is then esterified to yield the final product .
Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach involves large-scale epoxidation and esterification processes. These methods are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(3-Methylphenyl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed:
Diols: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Esters: From nucleophilic substitution reactions.
Scientific Research Applications
Methyl 3-(3-Methylphenyl)oxirane-2-carboxylate is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of Methyl 3-(3-Methylphenyl)oxirane-2-carboxylate involves its reactivity due to the strained oxirane ring. This ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. The ester group can undergo hydrolysis or transesterification, depending on the conditions and reagents used . These reactions are facilitated by the compound’s ability to stabilize transition states and intermediates, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
- Methyl 3-(4-Methylphenyl)oxirane-2-carboxylate
- 2-Methyl-3-phenyloxirane
- Ethyl 3-(3-Methylphenyl)oxirane-2-carboxylate
Comparison: Methyl 3-(3-Methylphenyl)oxirane-2-carboxylate is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it offers distinct advantages in terms of selectivity and yield in synthetic applications .
Properties
IUPAC Name |
methyl 3-(3-methylphenyl)oxirane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-7-4-3-5-8(6-7)9-10(14-9)11(12)13-2/h3-6,9-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMIFNFJUYTKRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C(O2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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